molecular formula C23H20ClF3N2O3S B5156558 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5156558
M. Wt: 496.9 g/mol
InChI Key: XCAQOKFIIJISNU-UHFFFAOYSA-N
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Description

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the sulfonamide group: This step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then reacted with 2-phenylethylamine in the presence of an acylating agent such as acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 5-Chloro-2-nitrobenzotrifluoride
  • 1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone

Uniqueness

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. The presence of both sulfonamide and acetamide groups, along with the chloro and trifluoromethyl substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N2O3S/c24-20-12-11-18(23(25,26)27)15-21(20)29(33(31,32)19-9-5-2-6-10-19)16-22(30)28-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQOKFIIJISNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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